1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzothiazole moiety is linked to a piperazine ring, which is further connected to a 2,2-dimethylpropan-1-one group.
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-12-6-7-13(23-5)14-15(12)24-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBLAHCZXCUASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 4-methoxy-7-methyl-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Piperazine Introduction: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under suitable conditions.
Attachment of Dimethylpropanone Group: The final step involves the attachment of the dimethylpropanone group to the piperazine-benzothiazole intermediate through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked benzothiazole derivatives. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and synthesis insights.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Replacement of the methoxy group with a methyl group (as in G856-9151) lowers molecular weight (331.48 vs. 347.475) and may alter pharmacokinetic profiles .
Synthetic Accessibility: Compounds like 4e (chromenone derivatives) are synthesized in high yields (80%) via nucleophilic substitution, whereas analogs with bulkier groups (e.g., 43) require multi-step protocols .
Biological Relevance: The dimethylpropanone group in the target compound and V020-3002 may confer metabolic stability compared to ester-containing analogs (e.g., 43) . Hydroxybenzyl-substituted derivatives (e.g., 4e) exhibit antioxidant activity in preliminary studies, suggesting substituent-dependent biological effects .
Research Findings and Implications
- Structural Flexibility : The piperazine-benzothiazole scaffold allows diverse substitutions (e.g., methoxy, methyl, chloro) to fine-tune physicochemical properties. For instance, electron-withdrawing groups (e.g., chloro in V020-3002 ) enhance lipophilicity, while electron-donating groups (e.g., methoxy in the target compound) may improve solubility .
- Biological Potential: Although direct activity data for the target compound are lacking, related analogs (e.g., 4e, V020-3002) show promise in antioxidant and CNS-targeted applications, highlighting the scaffold’s versatility .
Biological Activity
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound features a benzothiazole ring, a piperazine moiety, and a dimethylpropanone structure. The presence of methoxy and methyl groups on the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
| Molecular Formula | C18H25N3O2S |
| Molecular Weight | 341.47 g/mol |
| CAS Number | 897485-86-8 |
The mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. It is hypothesized to modulate pathways related to:
- Inflammation : The compound may inhibit pro-inflammatory cytokines.
- Cell Proliferation : It can affect pathways that regulate cell growth and division.
- Apoptosis : Potentially inducing programmed cell death in cancerous cells.
Pharmacological Studies
Research has indicated that the compound exhibits significant pharmacological effects:
-
Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against several bacterial strains, indicating potential use as an antibacterial agent.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of the compound:
In Vivo Studies
Limited in vivo studies have been reported, but preliminary results indicate:
Q & A
What are the critical considerations for designing a synthetic route for this compound?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions starting from benzothiazole and piperazine precursors. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, such as the benzothiazole-piperazine linkage .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions for piperazine derivatization .
- Catalysts : Use of triethylamine or DMAP to facilitate acylation or sulfonylation steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) to isolate the final product .
How can researchers resolve discrepancies in reported yields for this compound’s synthesis?
Level: Advanced
Methodological Answer:
Yield variations often arise from:
- Reaction temperature control : Minor deviations (±5°C) during exothermic steps (e.g., acylation) significantly impact intermediate stability .
- Purity of precursors : Impurities in 4-methoxy-7-methyl-1,3-benzothiazole or piperazine derivatives can propagate through steps. Pre-purify starting materials via recrystallization .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted intermediates and adjust stoichiometry .
What advanced characterization techniques are essential to confirm structural integrity?
Level: Basic
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of CO from the propanone group) .
- X-ray crystallography : Resolve stereoelectronic effects in the piperazine-benzothiazole junction if crystals are obtainable .
How can structure-activity relationship (SAR) studies be optimized for this compound?
Level: Advanced
Methodological Answer:
- Modular substitutions : Systematically vary:
- Benzothiazole substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on bioactivity .
- Piperazine linker length : Introduce methyl or ethyl spacers to evaluate conformational flexibility .
- In vitro assays : Pair with kinase inhibition or antimicrobial activity screens to correlate structural changes with potency .
- Computational docking : Use AutoDock Vina to predict binding affinities against targets like histone deacetylases (HDACs) or bacterial enzymes .
What strategies mitigate stability issues during long-term storage?
Level: Advanced
Methodological Answer:
- Degradation pathways :
- Hydrolysis of the propanone group in humid conditions: Store desiccated at −20°C .
- Photooxidation of the benzothiazole ring: Use amber vials and avoid UV light .
- Stability-indicating assays : Monitor via:
- HPLC-UV : Track degradation peaks over 6–12 months .
- TLC : Spot decomposition products using silica plates (visualized under 254 nm) .
How should researchers address conflicting bioactivity data across studies?
Level: Advanced
Methodological Answer:
Contradictions often stem from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies using CLSI guidelines) .
- Cell line specificity : Cross-validate results in ≥3 cell lines (e.g., HeLa, MCF-7, HEK293) .
- Metabolic interference : Pre-treat compounds with liver microsomes to assess metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
